molecular formula C23H29N3O10 B560566 E3 Ligase Ligand-Linker Conjugates 1

E3 Ligase Ligand-Linker Conjugates 1

Cat. No.: B560566
M. Wt: 507.5 g/mol
InChI Key: ZXAUDUQJSKVKNG-UHFFFAOYSA-N
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Description

Pomalidomide-PEG4-C-COOH is a synthesized E3 ligase ligand-linker conjugate that combines the Pomalidomide-based cereblon ligand and a 4-unit polyethylene glycol linker. This compound is primarily used in proteolysis targeting chimeras (PROTAC) technology, which is a novel approach for targeted protein degradation .

Scientific Research Applications

Pomalidomide-PEG4-C-COOH has a wide range of scientific research applications, including:

    Chemistry: Used in the synthesis of PROTACs for targeted protein degradation.

    Biology: Employed in studies involving protein-protein interactions and cellular signaling pathways.

    Medicine: Investigated for its potential in treating various diseases, including cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new materials and drug delivery systems

Mechanism of Action

Target of Action

E3 Ligase Ligand-Linker Conjugates 1 is a synthetic compound that incorporates a ligand for the E3 ubiquitin ligase . The primary targets of this compound are proteins that are marked for degradation . The E3 ubiquitin ligase plays a crucial role in the ubiquitination process, transferring ubiquitin protein to attach to the lysine site of targeted substrates . This ubiquitination modification is involved in almost all life activities of eukaryotes .

Mode of Action

The compound works by forming a ternary complex, leading to the E3 ligase-mediated ubiquitination of the targeted protein and its proteasomal degradation . These heterobifunctional compounds are comprised of a protein-targeting ligand, an appropriate linker, and a ligand binding to the E3 ligase of choice . The E3 ligases can selectively attach ubiquitin to lysine, serine, threonine, or cysteine residues to the specific substrates .

Biochemical Pathways

The action of this compound affects the ubiquitin-proteasome system (UPS), a major pathway for protein degradation . The UPS is a cascade reaction and an important way for short-lived, misfolded, and damaged proteins degradation . The ubiquitin-proteasome degradation pathway is one of the most important mechanisms for controlling the levels of protein expression .

Result of Action

The result of the action of this compound is the degradation of the targeted protein . This process of attaching ubiquitin and ubiquitin-like proteins to cellular proteins is called ubiquitylation, which plays a vital role during posttranslational modification . The degradation of proteins is essential for maintaining cellular homeostasis .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the expression and activity of E3 ligases can be regulated under certain conditions . Exploiting additional E3 ligases that are selectively expressed in specific tissues or cells can considerably broaden the applicability of molecular degraders as a therapeutic modality .

Future Directions

The future directions of E3 Ligase Ligand-Linker Conjugates 1 research involve expanding the therapeutic potential of targeted protein degradation (TPD) by recruiting additional E3 ligases . This will facilitate the development of these therapies in cancer and beyond . A deeper understanding of the regulatory mechanisms of E3 ligases in tumorigenesis will help to find new prognostic markers and accelerate the growth of anticancer therapeutic approaches .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Pomalidomide-PEG4-C-COOH involves the conjugation of Pomalidomide with a polyethylene glycol linker that terminates in a carboxylic acid group. The synthetic route typically includes the following steps:

Industrial Production Methods

Industrial production of Pomalidomide-PEG4-C-COOH follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Pomalidomide-PEG4-C-COOH undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pomalidomide-PEG4-C-COOH is unique due to its combination of Pomalidomide and a 4-unit polyethylene glycol linker, which provides optimal solubility and stability for use in PROTAC technology. This makes it particularly effective in targeted protein degradation applications .

Properties

IUPAC Name

2-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O10/c27-18-5-4-17(21(30)25-18)26-22(31)15-2-1-3-16(20(15)23(26)32)24-6-7-33-8-9-34-10-11-35-12-13-36-14-19(28)29/h1-3,17,24H,4-14H2,(H,28,29)(H,25,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXAUDUQJSKVKNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCOCCOCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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